![molecular formula C8H10BrNOS B7499967 N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499967.png)
N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide, also known as BTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA is a derivative of acetamide, which is a white crystalline solid commonly used in the pharmaceutical industry. BTA is a promising compound due to its unique structure and properties that make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of various protein kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits potent activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, this compound also has some limitations. It is a relatively complex compound that requires expertise in organic chemistry to synthesize. This compound is also expensive to produce, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide. One direction is the development of new drugs based on the structure of this compound. This compound has been shown to exhibit potent antitumor activity, and further studies may lead to the development of new anticancer drugs. Another direction is the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies may provide insights into the development of new drugs. Finally, the study of the physiological effects of this compound may lead to the development of new therapies for inflammatory diseases.
Métodos De Síntesis
N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide can be synthesized through a multistep process that involves the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The resulting compound is then reacted with N-methylacetamide to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-6(11)10(2)5-7-3-4-8(9)12-7/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRQJLRTYHLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
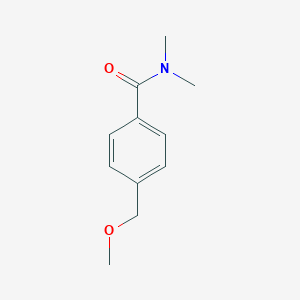
![N-(2-(1H-Pyrrolo[2,3-b]pyridine-3-yl)ethyl)acetamide](/img/structure/B7499888.png)
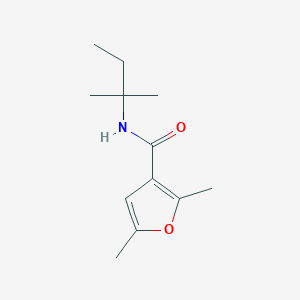
![Cyclobutyl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499905.png)
![N-[(2-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7499910.png)
![N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7499917.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B7499920.png)
![N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7499932.png)
![N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7499939.png)
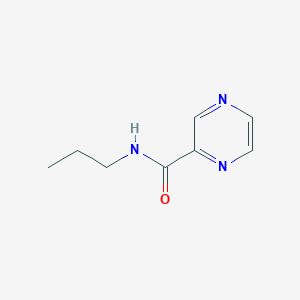
![N,2,2-trimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499952.png)
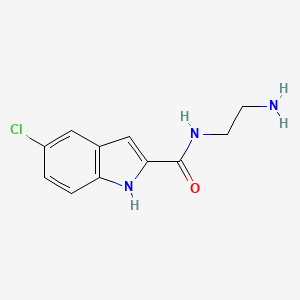
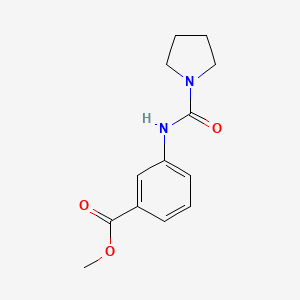
![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)
